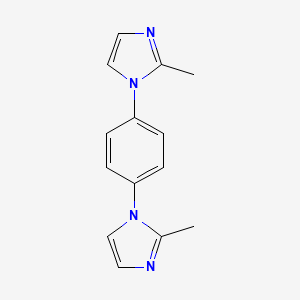
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene
説明
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Structures and Hydrogen Bonding
- Two-Dimensional Supramolecular Layers : Cui and Lan (2007) reported that 1,4-bis{[2-(pyridin-2-yl)-1H-imidazol-1-yl]methyl}benzene forms two-dimensional supramolecular layers through O—H⋯N hydrogen bonds with solvent water molecules (R. Cui & Y. Lan, 2007).
Coordination Polymers and Networks
- Metal-Organic Frameworks (MOFs) : Li et al. (2012) synthesized novel Cd(II) coordination polymers using 1,4-bis(imidazol-1′-yl)butane and 1,4-bis(imidazol-1′-yl)butane, demonstrating the use of bis(imidazole) ligands in constructing complex structures with unique properties such as thermal stability and fluorescence (Xiaoju Li et al., 2012).
- 3D Coordination Polymers : He et al. (2020) created two coordination polymers featuring 2-fold interpenetrating three-dimensional frameworks, highlighting the potential for constructing intricate molecular architectures (Yuanchun He et al., 2020).
Spectroscopy and Theoretical Calculations
- UV-Vis and Infrared Spectroscopy : Li et al. (2013) conducted spectroscopy and theory calculations on a similar compound, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, providing insights into its molecular geometry and vibrational frequencies (G. Li et al., 2013).
Catalytic and Photocatalytic Behavior
- Electrochemical Properties and Photocatalysis : Cui et al. (2017) explored Co(ii) coordination polymers with bis(imidazole) ligands, revealing their potential as semiconductive materials and their high photocatalytic efficiency for degrading organic dyes under UV light irradiation (J. Cui et al., 2017).
Luminescent Properties
- Fluorescence Properties : Li et al. (2020) synthesized two new Cd(II) coordination polymers based on imidazole-containing ligands and explored their fluorescence properties, indicating the potential for applications in luminescent materials (Bing-Feng Li et al., 2020).
Magnetic and Ferroelectric Properties
- Magnetic and Ferroelectric Behavior : Wang et al. (2012) investigated Co(II) complexes based on flexible bis(imidazole) ligands, revealing significant ferromagnetic and ferroelectric properties (Yue Wang et al., 2012).
特性
IUPAC Name |
2-methyl-1-[4-(2-methylimidazol-1-yl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-15-7-9-17(11)13-3-5-14(6-4-13)18-10-8-16-12(18)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKBRHJIZFDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



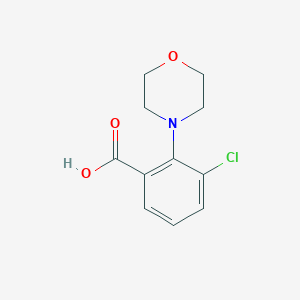

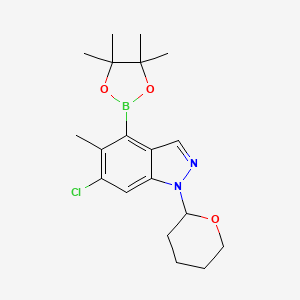

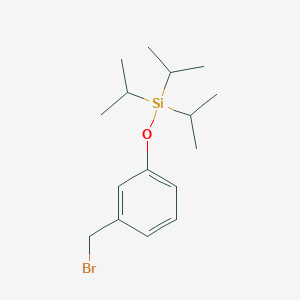
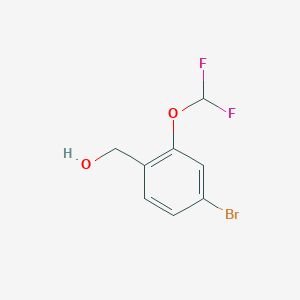
![(5R)-5H,6H,7H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride](/img/structure/B8227285.png)
![ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8227290.png)
![6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8227292.png)
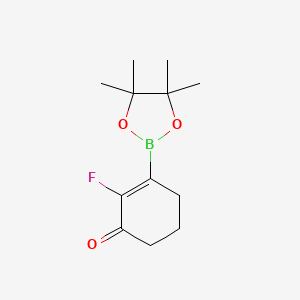
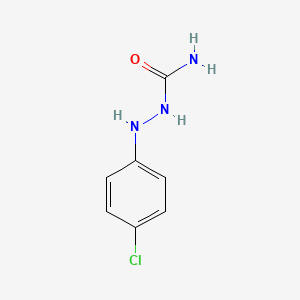
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8227308.png)
![5'-Bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8227309.png)
